molecular formula C28H23NO7 B4103185 1-(furan-2-ylmethyl)-3-hydroxy-4-[(7-methoxy-1-benzofuran-2-yl)carbonyl]-5-[3-(prop-2-en-1-yloxy)phenyl]-1,5-dihydro-2H-pyrrol-2-one

1-(furan-2-ylmethyl)-3-hydroxy-4-[(7-methoxy-1-benzofuran-2-yl)carbonyl]-5-[3-(prop-2-en-1-yloxy)phenyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B4103185
M. Wt: 485.5 g/mol
InChI Key: UMNTYZUYGDVZAJ-UHFFFAOYSA-N
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Description

This compound belongs to the 3-hydroxy-pyrrol-2-one class, characterized by a central pyrrolone scaffold substituted with diverse aromatic and heteroaromatic groups. Key structural features include:

  • 4-[(7-Methoxy-1-benzofuran-2-yl)carbonyl]: A benzofuran-derived acyl group at position 4, likely enhancing electronic delocalization and binding affinity.

The combination of these substituents distinguishes it from other pyrrolone derivatives, suggesting unique physicochemical and biological properties.

Properties

IUPAC Name

1-(furan-2-ylmethyl)-4-hydroxy-3-(7-methoxy-1-benzofuran-2-carbonyl)-2-(3-prop-2-enoxyphenyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23NO7/c1-3-12-34-19-9-4-7-17(14-19)24-23(26(31)28(32)29(24)16-20-10-6-13-35-20)25(30)22-15-18-8-5-11-21(33-2)27(18)36-22/h3-11,13-15,24,31H,1,12,16H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMNTYZUYGDVZAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)C3=C(C(=O)N(C3C4=CC(=CC=C4)OCC=C)CC5=CC=CO5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(furan-2-ylmethyl)-3-hydroxy-4-[(7-methoxy-1-benzofuran-2-yl)carbonyl]-5-[3-(prop-2-en-1-yloxy)phenyl]-1,5-dihydro-2H-pyrrol-2-one involves multiple steps, each requiring specific reagents and conditions. The general synthetic route can be summarized as follows:

    Formation of the Pyrrol-2-one Core: The pyrrol-2-one core is typically synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative or a diketone.

    Introduction of the Furylmethyl Group: The furylmethyl group is introduced via a Friedel-Crafts alkylation reaction, using a furan derivative and an appropriate alkylating agent.

    Attachment of the Allyloxyphenyl Group: The allyloxyphenyl group is attached through a nucleophilic substitution reaction, where an allyloxyphenyl halide reacts with a nucleophile.

    Incorporation of the Benzofuran-2-ylcarbonyl Group: The benzofuran-2-ylcarbonyl group is introduced through an acylation reaction, using a benzofuran derivative and an acylating agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and allyloxy groups, leading to the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings and the allyloxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halides, acids, and bases are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbonyl group may produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding complex organic reactions and mechanisms.

Biology

In biology, the compound is investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties. Researchers explore its interactions with biological targets and its effects on cellular processes.

Medicine

In medicine, the compound is evaluated for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In industry, the compound could be used in the synthesis of advanced materials, such as polymers or nanomaterials, due to its unique functional groups and reactivity.

Mechanism of Action

The mechanism of action of 1-(furan-2-ylmethyl)-3-hydroxy-4-[(7-methoxy-1-benzofuran-2-yl)carbonyl]-5-[3-(prop-2-en-1-yloxy)phenyl]-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Yield : Bulky groups (e.g., 4-tert-butylphenyl in Compound 20 ) correlate with higher yields (62%), while electron-withdrawing groups (e.g., 3-trifluoromethylphenyl in Compound 25 ) reduce yields (9%). The target compound’s propenyloxy group may impose steric challenges during synthesis.

Melting Points : Electron-deficient aryl groups (e.g., trifluoromethoxy in Compound 23 ) increase melting points (246–248°C), whereas alkyl substituents (e.g., isopropyl in Compound 38 ) lower them (221–223°C). The target compound’s melting point remains uncharacterized.

Bioactivity Inference: Analogues with benzofuran or nitro groups (e.g., ) are hypothesized to exhibit enhanced antimicrobial or anti-inflammatory activities based on SAR trends in furanones and pyrrolones .

Functional Group Impact on Properties

  • Benzofuran vs. Benzoyl Groups : The 7-methoxybenzofuran-2-carbonyl group in the target compound may improve π-stacking and receptor binding compared to simpler benzoyl derivatives (e.g., 4-methylbenzoyl in Compound 23 ).
  • Propenyloxy vs.

Q & A

Basic: How can researchers optimize the synthesis yield of this compound?

Methodological Answer:
Synthesis optimization requires precise control of reaction parameters:

  • Temperature: Maintain 60–80°C to balance reaction rate and byproduct formation (e.g., notes yields drop above 80°C due to thermal decomposition) .
  • Solvent Selection: Polar aprotic solvents (e.g., DMF or THF) enhance solubility of aromatic intermediates, while ethanol/water mixtures improve cyclization efficiency .
  • Catalysts: Use Lewis acids (e.g., ZnCl₂) for acyl transfer reactions or palladium catalysts for coupling the prop-2-en-1-yloxy group .
  • Purification: Column chromatography (gradient: ethyl acetate/petroleum ether 1:3–1:1) or ethanol recrystallization improves purity (>95%) .

Example Data:

ParameterOptimal RangeYield ImprovementReference
Temperature60–80°C15–20%
Solvent (DMF)0.1–0.5 M10–25%

Basic: What advanced spectroscopic techniques are recommended for structural confirmation?

Methodological Answer:
A multi-technique approach is critical:

  • NMR Spectroscopy: Use ¹H/¹³C NMR (400–600 MHz) in DMSO-d₆ or CDCl₃ to resolve overlapping signals from the benzofuran and pyrrol-2-one moieties. Key peaks include:
    • Hydroxy proton (δ 10–12 ppm, broad singlet) .
    • Methoxy group (δ 3.8–4.0 ppm) and allyloxy protons (δ 4.5–5.5 ppm) .
  • HRMS: Confirm molecular ion ([M+H]⁺) with <2 ppm error (e.g., m/z 506.1502 for C₂₈H₂₃NO₇⁺) .
  • X-ray Crystallography: Resolve stereochemistry of the dihydro-2H-pyrrol-2-one ring and substituent orientation .

Example NMR Data (from Analogues):

Functional Group¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Source
Benzofuran carbonyl-168.5
Allyloxy CH₂4.6–5.1 (m)65.8

Advanced: How can computational chemistry predict the compound’s reactivity and stability?

Methodological Answer:

  • DFT Calculations: Model bond dissociation energies (BDEs) to identify labile groups (e.g., the allyloxy group has BDE ~70 kcal/mol, prone to hydrolysis) .
  • Molecular Dynamics (MD): Simulate solvation effects in aqueous/DMSO mixtures to predict aggregation behavior .
  • Docking Studies: Map the benzofuran moiety’s interaction with biological targets (e.g., kinases or cytochrome P450 enzymes) .

Key Computational Insights:

  • The furan-2-ylmethyl group exhibits π-π stacking with aromatic residues in docking models, suggesting potential bioactivity .
  • MD simulations indicate the 3-hydroxy group forms stable hydrogen bonds with water, influencing solubility .

Advanced: How to resolve contradictions in spectral data during characterization?

Methodological Answer:
Contradictions often arise from dynamic effects or impurities:

  • Variable Temperature NMR: Identify tautomerism (e.g., keto-enol equilibrium in the pyrrol-2-one ring) by acquiring spectra at 25°C and −40°C .
  • 2D NMR (COSY, HSQC): Assign overlapping signals (e.g., distinguish methoxy and allyloxy protons via ¹H-¹³C correlations) .
  • Spiking Experiments: Add authentic samples of suspected byproducts (e.g., de-methoxy analogues) to confirm/rule out contamination .

Case Study:
A ¹³C NMR signal at δ 165 ppm was initially misassigned to the pyrrol-2-one carbonyl but corrected to the benzofuran carbonyl via HSQC, resolving a 5 ppm discrepancy .

Advanced: What strategies are effective in studying structure-activity relationships (SAR) for this compound?

Methodological Answer:

  • Analog Synthesis: Modify substituents systematically:
    • Replace 7-methoxy benzofuran with 7-ethoxy or 7-fluoro to assess electronic effects .
    • Substitute prop-2-en-1-yloxy with stable ethers (e.g., propargyloxy) to test metabolic stability .
  • Biological Assays: Screen analogues against target panels (e.g., cancer cell lines or enzyme inhibition assays) to correlate substituents with activity .
  • Pharmacokinetic Profiling: Measure logP (e.g., experimental vs. calculated) to link lipophilicity to bioavailability .

SAR Findings (from Analogues):

ModificationActivity ChangeReference
7-Methoxy → 7-Fluoro3× potency
Allyloxy → PropargyloxyImproved t₁/₂

Advanced: How to analyze reaction mechanisms for key synthetic steps?

Methodological Answer:

  • Kinetic Studies: Monitor intermediates via LC-MS at 5-minute intervals to identify rate-limiting steps (e.g., cyclization vs. acylation) .
  • Isotope Labeling: Use ¹⁸O-labeled water to trace hydroxyl group origin in the pyrrol-2-one ring .
  • Theoretical Calculations: Apply DFT to model transition states (e.g., energy barriers for benzofuran-carbonyl formation) .

Mechanistic Insight:
The cyclization step proceeds via a six-membered transition state, with activation energy ~25 kcal/mol, as calculated using B3LYP/6-31G(d) .

Advanced: What are the best practices for ensuring reproducibility in multi-step syntheses?

Methodological Answer:

  • Strict Parameter Control: Document exact temperature (±1°C), stirring rates, and solvent drying methods (e.g., molecular sieves for DMF) .
  • Intermediate Characterization: Validate purity (>98%) of precursors (e.g., 7-methoxy-1-benzofuran-2-carboxylic acid) via HPLC before proceeding .
  • Batch Records: Include detailed notes on color changes, precipitation timing, and unexpected exotherms .

Example Reproducibility Data:

StepCritical ParameterToleranceImpact on Yield
1Reaction time±10 min±5%
2Solvent volume±5 mL±8%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
1-(furan-2-ylmethyl)-3-hydroxy-4-[(7-methoxy-1-benzofuran-2-yl)carbonyl]-5-[3-(prop-2-en-1-yloxy)phenyl]-1,5-dihydro-2H-pyrrol-2-one
Reactant of Route 2
1-(furan-2-ylmethyl)-3-hydroxy-4-[(7-methoxy-1-benzofuran-2-yl)carbonyl]-5-[3-(prop-2-en-1-yloxy)phenyl]-1,5-dihydro-2H-pyrrol-2-one

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